molecular formula C6H5ClFNO B13901641 4-Fluoropyridine-2-carbaldehyde;hydrochloride

4-Fluoropyridine-2-carbaldehyde;hydrochloride

Cat. No.: B13901641
M. Wt: 161.56 g/mol
InChI Key: ZBZSAIVUDNINAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropyridine-2-carbaldehyde;hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the 2-position is substituted with a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2-carbaldehyde;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid. Another method involves the nucleophilic substitution of a halogenated pyridine with a fluoride source .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridine-2-carbaldehyde;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoropyridine-2-carbaldehyde;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-2-carbaldehyde;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    4-Chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromopyridine-2-carbaldehyde: Contains a bromine atom at the 4-position.

    4-Iodopyridine-2-carbaldehyde: Contains an iodine atom at the 4-position.

Uniqueness: 4-Fluoropyridine-2-carbaldehyde;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in applications requiring precise control over chemical interactions .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

4-fluoropyridine-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H

InChI Key

ZBZSAIVUDNINAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.